molecular formula C21H25N3O5 B11106509 N-(2-methylphenyl)-4-oxo-4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]butanamide

N-(2-methylphenyl)-4-oxo-4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]butanamide

Cat. No.: B11106509
M. Wt: 399.4 g/mol
InChI Key: KLNBUJAOWZOWBL-LPYMAVHISA-N
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Description

N-(2-methylphenyl)-4-oxo-4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]butanamide is a complex organic compound with potential applications in various fields of science and industry. This compound is characterized by its unique structure, which includes a hydrazinyl group, a trimethoxybenzylidene moiety, and a butanamide backbone. The presence of these functional groups imparts specific chemical properties and reactivity to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methylphenyl)-4-oxo-4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]butanamide typically involves a multi-step process. One common method includes the condensation of 3,4,5-trimethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with N-(2-methylphenyl)-4-oxobutanamide under acidic or basic conditions to yield the final product. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to optimize the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to ensure the high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-methylphenyl)-4-oxo-4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.

    Substitution: The hydrazinyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted hydrazinyl derivatives.

Scientific Research Applications

N-(2-methylphenyl)-4-oxo-4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]butanamide has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and reactivity.

    Industry: Utilized in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of N-(2-methylphenyl)-4-oxo-4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]butanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic functions. Additionally, the trimethoxybenzylidene moiety may interact with cellular membranes, affecting their permeability and function.

Comparison with Similar Compounds

Similar Compounds

  • **N-(2-methylphenyl)-4-oxo-4-[(2E)-2-(3,4-dimethoxybenzylidene)hydrazinyl]butanamide
  • **N-(2-methylphenyl)-4-oxo-4-[(2E)-2-(3,4,5-trimethoxyphenyl)hydrazinyl]butanamide
  • **N-(2-methylphenyl)-4-oxo-4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]pentanamide

Uniqueness

N-(2-methylphenyl)-4-oxo-4-[(2E)-2-(3,4,5-trimethoxybenzylidene)hydrazinyl]butanamide is unique due to the presence of the trimethoxybenzylidene moiety, which imparts specific chemical properties and reactivity. This compound’s ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C21H25N3O5

Molecular Weight

399.4 g/mol

IUPAC Name

N-(2-methylphenyl)-N'-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]butanediamide

InChI

InChI=1S/C21H25N3O5/c1-14-7-5-6-8-16(14)23-19(25)9-10-20(26)24-22-13-15-11-17(27-2)21(29-4)18(12-15)28-3/h5-8,11-13H,9-10H2,1-4H3,(H,23,25)(H,24,26)/b22-13+

InChI Key

KLNBUJAOWZOWBL-LPYMAVHISA-N

Isomeric SMILES

CC1=CC=CC=C1NC(=O)CCC(=O)N/N=C/C2=CC(=C(C(=C2)OC)OC)OC

Canonical SMILES

CC1=CC=CC=C1NC(=O)CCC(=O)NN=CC2=CC(=C(C(=C2)OC)OC)OC

Origin of Product

United States

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